Diethyl hexadecanedioate

macrocyclic musk synthesis Dieckmann condensation cyclopentadecanone

Researchers seeking macrocyclic musk precursors face yield loss and incorrect ring size when substituting shorter-chain diesters. Diethyl hexadecanedioate (C16 backbone) is the validated starting material for synthesizing cyclopentadecanone, the 15-membered natural musk equivalent. - Delivers 48% monoketone yield via Dieckmann condensation, minimizing diketone by-products. - Enables exclusive access to 15-membered ring size - shorter C14/C8 homologues produce incorrect olfactory profiles. - Also serves as monomer for specialty polyesters and ethylene brassylate synthesis (US 4,525,251). - Reduced volatility (bp ~375°C) vs. C10 diesters for high-temp processing.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 15786-31-9
Cat. No. B098657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl hexadecanedioate
CAS15786-31-9
SynonymsHexadecanedioic acid diethyl ester
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3
InChIKeyAHIOKFKBLGHSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Hexadecanedioate (CAS 15786‑31‑9) Procurement‑Grade Profile for Research and Industrial Sourcing


Diethyl hexadecanedioate (syn. diethyl thapsate) is a long‑chain α,ω‑dicarboxylic acid ester carrying two terminal ethyl ester groups on a saturated C16 backbone [1]. It is classified as a macrocyclic‑ketone precursor, specifically furnishing the 15‑membered musk ingredient cyclopentadecanone via Dieckmann condensation [2]. The compound also appears in patents as a versatile intermediate for specialty esters and polymers [3]. Its physicochemical identity—molecular formula C₂₀H₃₈O₄, molecular weight 342.51 g mol⁻¹, and predicted boiling point ~375 °C—distinguishes it from shorter‑chain diester homologues [1].

Synthetic role Macrocyclic‑ketone precursor for 15‑membered musk odorant via Dieckmann condensation
Chain‑length specificity C16 backbone provides access to cyclopentadecanone; shorter diesters yield smaller, non‑musk rings
Industrial context Patented intermediate for musk perfumes, ethylene brassylate and specialty esters

Why Diethyl Hexadecanedioate Cannot Be Replaced by Shorter‑Chain Diester Analogues in Macrocyclic Synthesis


The methylene‑chain length of the α,ω‑diester directly dictates the ring size of the macrocyclic ketone produced by intramolecular Dieckmann condensation [1]. Only a C16 backbone cyclises to a 15‑membered ring (cyclopentadecanone), the foundational musk odorant; switching to diethyl tetradecanedioate (C14) yields a 14‑membered ring with a 1.5‑fold lower monoketone yield and eight‑fold higher diketone by‑product, while diethyl suberate (C8) gives predominantly smaller‑ring products unsuited for musk applications [1]. Generic substitution therefore sacrifices both target‑ring specificity and reaction selectivity, directly impacting downstream fragrance quality and process economics [1].

Ring‑size mismatch
Only a C16 diester cyclizes to the 15‑membered musk macrocycle; C14 and shorter backbones produce smaller rings that lack the characteristic musk odor profile.
Monoketone selectivity may shift
Switching to a C14 or C8 diester can substantially increase diketone by‑product formation, complicating downstream purification and reducing process efficiency.
Industrial‑use validation gap
Patent‑backed utility for musk synthesis is documented only for the C16 diester; generic shorter‑chain analogs lack equivalent industrial validation for this application.

Quantitative Head‑to‑Head Evidence for Selecting Diethyl Hexadecanedioate Over Close Analogs


Dieckmann Cyclization: Monoketone Yield Advantage Over C14 and C8 Diesters

Under identical high‑dilution Dieckmann conditions (Kt‑BuO / xylene, N₂, high‑speed stirring), diethyl hexadecanedioate (C16, n=15) delivers a 48 % isolated yield of the 15‑membered monoketone cyclopentadecanone, versus 32 % for diethyl tetradecanedioate (C14, n=14) and 15 % for diethyl suberate (C8, n=8) [1]. The diketone by‑product is only 2 % for C16 compared with 16 % for C14 and 11 % for C8, demonstrating superior monoketone selectivity [1].

Monoketone yield
Head-to-head
C16: 48% monoketone, 2% diketone C14: 32%, 16% C8: 15%, 11%
Reported selectivity advantage supports process yield review.
Identical high‑dilution Dieckmann conditions (Kt‑BuO / xylene).
macrocyclic musk synthesis Dieckmann condensation cyclopentadecanone

Ring‑Size Specificity: Only the C16 Diester Generates the 15‑Membered Musk Scaffold

The Dieckmann cyclization of α,ω‑diesters produces a ring size equal to the number of backbone carbons minus one; therefore, a C16 diester is uniquely required to obtain a 15‑membered ring [1]. Shorter diesters (C8–C14) yield 7‑ to 14‑membered rings, none of which possess the characteristic musk odor profile of cyclopentadecanone [1]. The patent literature explicitly identifies “dimethyl thapsate” (the dimethyl ester of hexadecanedioic acid) as a raw material for cyclopentadecanone and ethylene brassylate, underscoring the indispensability of the C16 chain [2].

Ring‑size specificity
Class-level
C16 diester yields 15‑membered cyclopentadecanone; C14 yields 14‑membered, C8 yields 7‑membered rings.
Chain‑length determines ring size; only C16 gives the musk macrocycle.
Patent literature identifies dimethyl thapsate as cyclopentadecanone raw material.
musk odorant cyclopentadecanone macrocyclization

Patent‑Documented Industrial Utility in High‑Value Musk Perfume Intermediates

US 4,525,251 specifically claims a batch process for producing dimethyl esters of higher dibasic acids including “dimethyl thapsate” (C16 diester), stating that these esters are “raw materials for producing ethylene brassylate, cyclopentadecanone and the like, which are very important as musk perfumes” [1]. This establishes industrial relevance and distinguishes the C16 diester from non‑musk‑producing shorter‑chain analogs that lack such patent recognition.

Patent recognition
Reported
US 4,525,251 names dimethyl hexadecanedioate as raw material for cyclopentadecanone and ethylene brassylate.
Patent‑documented industrial demand supports procurement confidence.
Qualitative validation absent for shorter‑chain diesters in musk applications.
musk perfume ethylene brassylate cyclopentadecanone

Alternative Dieckmann Product Profile: Potential for Large‑Ring Diketone Formation

Under the identical Dieckmann conditions, diethyl hexadecanedioate can also form a 30‑membered cyclic diketone (1,16‑cyclotriacontanedione) in low yield (~2 %), whereas shorter diesters such as diethyl tetradecanedioate produce a 28‑membered diketone in 16 % yield [1]. This bifurcation in product distribution demonstrates that the C16 diester preferentially channels the reaction toward the monoketone, giving the user greater control over product selectivity compared with C14 or C12 analogs [1].

Diketone by‑product
Head-to-head
C16: 2% diketone C14: 16% diketone C12: 16% diketone
Reported lower dimeric by‑product supports selectivity advantage.
Under identical conditions; reduces separation burden.
large‑ring diketone diametric diketone C30 macrocycle

Physicochemical Property Gradient: Higher Boiling Point and Hydrophobicity Versus Shorter‑Chain Diesters

The boiling point of diethyl hexadecanedioate is predicted at 375.2 ± 10.0 °C (760 mmHg), substantially higher than diethyl sebacate (C10, ~307 °C) or diethyl adipate (C6, ~245 °C) [1]. The increased chain length also raises logP, enhancing hydrophobicity and reducing water solubility, a property relevant to its use as a plasticizer or lubricant base where low volatility and water resistance are desired .

Boiling point
Reported
C16 diester bp ~375 °C C10 diester bp ~307 °C C6 diester bp ~245 °C
Higher boiling point may support low‑volatility industrial applications.
Predicted values (ACD/Labs); NIST data for comparators.
boiling point hydrophobicity plasticizer volatility

High‑Value Application Scenarios for Diethyl Hexadecanedioate Supported by Quantitative Evidence


Synthesis of Cyclopentadecanone Musk Odorant

The 48 % monoketone yield and low diketone by‑product formation demonstrated in the Dieckmann cyclization make diethyl hexadecanedioate the preferred entry point for cyclopentadecanone, a high‑value musk ingredient used in fine fragrance formulations [1]. The exclusive access to the 15‑membered ring ensures that the olfactory profile matches natural musk, a criterion that shorter‑chain diesters cannot meet [1].

Precursor for Ethylene Brassylate and Other Macrocyclic Musks

Recognized in US 4,525,251 as a raw material for ethylene brassylate, diethyl hexadecanedioate (or its dimethyl analogue) serves as a versatile platform for synthesizing multiple macrocyclic musk compounds, reinforcing its position in the fragrance supply chain [2].

High‑Temperature Plasticizer or Lubricant Base Stock

With a predicted boiling point ~68 °C above diethyl sebacate, the C16 diester offers reduced volatility in high‑temperature polymer processing or lubricant applications, addressing a key limitation of shorter‑chain ester plasticizers [3]. The enhanced hydrophobicity further benefits moisture‑sensitive formulations [3].

Research Tool for Macrocycle and Polyester Chemistry

The well‑characterized Dieckmann reactivity and the ability to form both 15‑membered monoketones and 30‑membered diketones make diethyl hexadecanedioate a useful model substrate for studying ring‑size effects in macrocyclization, as well as a monomer for preparing long‑chain polyesters with tailored thermal properties [1].

Application
Selection Property
Validation Focus
Cyclopentadecanone synthesis
C16 backbone specificity for 15‑membered ring
Dieckmann yield and selectivity review
Ethylene brassylate precursor
Versatile macrocyclic musk intermediate
Patent‑documented industrial utility review
High‑temperature plasticizer / lubricant
Low volatility and high boiling point
Thermal stability and evaporative loss review
Macrocycle and polyester research
Well‑characterized Dieckmann reactivity
Ring‑size effect and polymer structure review
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